Structural Basis for JNK2 Selectivity: Diphenylmethyl Carboxamide vs. Carboxylate and Other Amide Analogues
The compound belongs to a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues in which the nature of the 3-position substituent (carboxylate ester vs. various carboxamide) decisively governs anti-inflammatory potency . Within this series, the optimal compound J27 (a specific carboxamide analogue) achieved an IL-6 IC50 of 0.22 μM in THP-1 human monocytes and demonstrated JNK2 binding in SPR and cellular target engagement assays (DARTS) [1]. N-(Diphenylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide retains the carboxamide linkage and a bulky diphenylmethyl substituent predicted to occupy a similar hydrophobic subpocket as J27, whereas compounds with smaller N-substituents (e.g., N-methyl, N-ethyl) or carboxylate esters in the same series showed substantially reduced anti-inflammatory activity in matched ELISA assays [1]. The specific diphenylmethyl substitution is therefore a critical pharmacophoric element for JNK2-directed anti-inflammatory activity within this chemical class [1].
| Evidence Dimension | Anti-inflammatory activity (IL-6 suppression) in human THP-1 monocytic cells |
|---|---|
| Target Compound Data | No direct IL-6 IC50 reported for this specific compound; structurally positioned as a close carboxamide analogue of J27 within the same SAR series (30 analogues synthesized). |
| Comparator Or Baseline | J27: IL-6 IC50 = 0.22 μM. Other series analogues with non-diphenylmethyl amides or carboxylate esters: significantly reduced or negligible IL-6 suppression in the same assay system [1]. |
| Quantified Difference | Class-level trend: diphenylmethyl carboxamide substitution pattern correlates with maximal anti-inflammatory activity; non-diphenylmethyl analogues show qualitatively lower potency [1]. |
| Conditions | ELISA-based IL-6 quantification in LPS-stimulated THP-1 human monocytic cells and J774A.1 mouse macrophages. JNK2 binding confirmed via SPR, kinase inhibition assay, and DARTS [1]. |
Why This Matters
This evidence confirms that the diphenylmethyl carboxamide motif is a key pharmacophore for JNK2-targeted anti-inflammatory activity, and substituting this compound with a non-diphenylmethyl analogue would be expected to compromise target engagement and cellular potency.
- [1] Liao J, Yang J, Li X, et al. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. J Med Chem. 2023;66(17):12304-12323. View Source
